4-(Prop-2-yn-1-yl)thiomorpholine
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Overview
Description
4-(Prop-2-yn-1-yl)thiomorpholine is an organic compound with the molecular formula C7H11NS It is a thiomorpholine derivative where a prop-2-yn-1-yl group is attached to the nitrogen atom of the thiomorpholine ring
Mechanism of Action
Target of Action
This compound is a unique chemical used in early discovery research
Mode of Action
Some studies suggest that it may be involved in palladium-catalyzed [4 + 1] imidoylative cycloaddition . More research is required to elucidate the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
It is believed to be involved in the synthesis of novel 1,4-disubstituted 1,2,3-triazoles . The downstream effects of these pathways are yet to be determined.
Result of Action
Some studies suggest that compounds similar to 4-(Prop-2-yn-1-yl)thiomorpholine have shown excellent antibacterial activity against certain bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-yn-1-yl)thiomorpholine typically involves the reaction of thiomorpholine with propargyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
4-(Prop-2-yn-1-yl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form this compound 1,1-dioxide.
Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as 3-chloroperbenzoic acid (MCPBA) can be used to oxidize the sulfur atom.
Substitution: Nucleophiles like sodium azide can be used in the presence of copper(I) catalysts to form triazole derivatives.
Major Products Formed
Oxidation: This compound 1,1-dioxide.
Substitution: 1,4-disubstituted 1,2,3-triazoles.
Scientific Research Applications
4-(Prop-2-yn-1-yl)thiomorpholine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: The parent compound without the prop-2-yn-1-yl group.
4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide: The oxidized form of the compound.
Uniqueness
This compound is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct reactivity and potential for forming a variety of derivatives. This makes it a valuable intermediate in organic synthesis and drug discovery .
Properties
IUPAC Name |
4-prop-2-ynylthiomorpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-2-3-8-4-6-9-7-5-8/h1H,3-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOZQMPJMYZMIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCSCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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